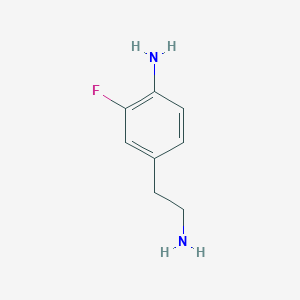

4-(2-Aminoethyl)-2-fluoroaniline

Description

Properties

CAS No. |

180149-20-6 |

|---|---|

Molecular Formula |

C8H11FN2 |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-fluoroaniline |

InChI |

InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |

InChI Key |

JJIWLXXJQYEJKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCN)F)N |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)N |

Synonyms |

Benzeneethanamine, 4-amino-3-fluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-fluoroaniline (CAS 180149-20-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-(2-Aminoethyl)-2-fluoroaniline (CAS 180149-20-6) is limited. This guide provides the available data for the specified compound and supplements it with information on structurally related molecules to offer a comprehensive overview of its expected properties and potential applications.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure combines a fluoroaniline core with a phenethylamine side chain, suggesting a unique blend of properties that could be exploited in the design of novel bioactive compounds. The fluorine substitution can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions, making it an attractive scaffold for drug discovery. This guide aims to provide a detailed technical overview of this compound, drawing on available data and insights from related compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 180149-20-6 | - |

| Molecular Formula | C8H11FN2 | - |

| Molecular Weight | 154.19 g/mol | - |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Density | 0.982 g/mL at 25 °C | |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available; likely soluble in organic solvents | Inferred |

Synthesis and Reactivity

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be devised based on established organic chemistry methodologies, likely starting from a commercially available fluoro-nitro-substituted precursor.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound would involve the reduction of a corresponding nitro compound. The ethylamino side chain could be introduced via several standard methods.

Caption: Retrosynthetic analysis for this compound.

Hypothetical Step-by-Step Synthesis Protocol

-

Sonogashira Coupling: Start with 4-bromo-2-fluoro-1-nitrobenzene and couple it with trimethylsilylacetylene in the presence of a palladium catalyst.

-

Deprotection: Remove the trimethylsilyl group to yield 4-ethynyl-2-fluoro-1-nitrobenzene.

-

Hydroboration-Oxidation: Convert the ethynyl group to a hydroxyethyl group.

-

Mesylation: Activate the alcohol by converting it to a mesylate.

-

Azide Substitution: Displace the mesylate with sodium azide to introduce the azido group.

-

Reduction: Simultaneously reduce the nitro group and the azide group using a reducing agent like hydrogen gas with a palladium catalyst or lithium aluminum hydride to yield the final product, this compound.

The reactivity of this compound will be dictated by the two primary functional groups: the aromatic aniline and the primary ethylamine. The aniline nitrogen is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The primary amine of the ethyl side chain is also nucleophilic and will readily react with electrophiles. The fluorine atom on the aromatic ring will influence the electron density of the ring and can affect the regioselectivity of electrophilic aromatic substitution reactions.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public literature. For structural confirmation, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and other substituents), and two sets of triplets for the ethyl bridge protons, along with broad singlets for the two NH2 groups.

-

¹³C NMR: Resonances for the eight carbon atoms, with the carbons attached to fluorine and nitrogen showing characteristic shifts.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amines, C-N stretching, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 154.19.

For comparison, spectral data for the related compound 4-fluoroaniline is widely available[1][2].

Applications in Drug Development

While there are no documented specific applications of this compound in drug development, its structural motifs are prevalent in many pharmaceutical agents.

-

Fluoroaniline Moiety: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[3] 4-Fluoroaniline itself is a key intermediate in the synthesis of various pharmaceuticals.[3]

-

Phenethylamine Backbone: The phenethylamine scaffold is a core component of many neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of psychoactive drugs and other therapeutics.

Given these features, this compound could serve as a valuable building block for the synthesis of novel compounds targeting a variety of biological systems, including central nervous system disorders, oncology, and infectious diseases.

Safety and Handling

The available safety data indicates that this compound is a hazardous substance that requires careful handling.

Hazard Identification

-

GHS Classification:

-

Skin irritation (Category 2)

-

Serious eye irritation (Category 2A)

-

Specific target organ toxicity - single exposure (Category 3, Respiratory system)

-

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

-

Fire Fighting: Use CO2, dry chemical, or foam to extinguish.[4]

For comparison, 4-fluoroaniline is classified as a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[4] 4-(2-Aminoethyl)aniline is also known to cause chemical burns.[5]

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and other advanced materials. While specific data for this compound is scarce, an analysis of its structural components and related molecules provides valuable insights into its likely physicochemical properties, reactivity, and biological relevance. Further research into the synthesis and characterization of this molecule is warranted to fully explore its utility in various scientific and industrial applications.

References

- Sigma-Aldrich. Safety Data Sheet for this compound. (Product number 518719, accessed February 2026).

- Fisher Scientific. Safety Data Sheet for 4-Fluoroaniline.

- Santa Cruz Biotechnology. Material Safety Data Sheet for 4-(2-Aminoethyl)aniline. (sc-254562).

- Thermo Fisher Scientific. Safety Data Sheet for 2-Fluoroaniline.

- Thermo Fisher Scientific. Safety Data Sheet for Benzenamine, 4-fluoro-2-methyl-. (Accessed February 2026).

- Sharma, V., et al.

- ChemicalBook. 4-Fluoroaniline synthesis. (Accessed February 2026).

- Loba Chemie. MATERIAL SAFETY DATA SHEET for 4-FLUOROANILINE FOR SYNTHESIS. (April 09 2015).

- Organic Syntheses. 2-amino-3-fluorobenzoic acid. (Accessed February 2026).

- Wikipedia. 4-Fluoroaniline. (Accessed February 2026).

- Khan, M. A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)

- Pan, M., et al.

- ResearchGate.

- ChemicalBook. 4-Fluoroaniline(371-40-4) 1H NMR spectrum. (Accessed February 2026).

- SpectraBase. 4-Fluoroaniline. (Accessed February 2026).

- Academia.edu. 4-Fluoroanilines: synthesis and decomposition. (Accessed February 2026).

- BLDpharm. 4-(1-Aminoethyl)-2-fluoroaniline. (Accessed February 2026).

- Chem-Impex. 4-Fluoroaniline. (Accessed February 2026).

- Thermo Fisher Scientific. 4-(2-Aminoethyl)morpholine, 98+%. (Accessed February 2026).

Sources

2-Fluoro-4-(2-aminoethyl)aniline chemical structure and molecular weight

An In-Depth Technical Guide to 2-Fluoro-4-(2-aminoethyl)aniline: A Key Building Block for Modern Drug Discovery

Executive Summary

2-Fluoro-4-(2-aminoethyl)aniline is a substituted phenethylamine derivative that embodies several key structural features highly sought after in modern medicinal chemistry and materials science. The presence of an ortho-fluorine atom on the aniline ring, combined with the pharmacologically relevant ethylamine side chain, makes this molecule a valuable and versatile building block. This guide provides a comprehensive technical overview of its core molecular attributes, the strategic rationale for its use in drug design, a plausible synthetic pathway, and expected methods for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated bioisosteres to advance their research programs.

Core Molecular Attributes

Understanding the fundamental properties of 2-Fluoro-4-(2-aminoethyl)aniline is the first step in unlocking its potential. The molecule's structure consists of an aniline core, substituted at the 2-position with a fluorine atom and at the 4-position with an ethylamine group.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-Fluoro-4-(2-aminoethyl)aniline. It is also referred to as 4-(2-Aminoethyl)-2-fluoroaniline.

Caption: Chemical structure of 2-Fluoro-4-(2-aminoethyl)aniline.

Physicochemical Properties

The following table summarizes the key computed and reported properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁FN₂ | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| CAS Number | 180149-20-6 | [1] |

| Purity | Min. 95% (Typical) | [1] |

The Strategic Role of Fluorine in Drug Design: A Mechanistic Perspective

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The specific placement of a fluorine atom at the 2-position (ortho to the aniline amine) in this molecule is a deliberate design choice intended to modulate several critical properties.

-

Modulation of Basicity (pKa): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the aniline nitrogen. This significantly lowers the basicity (pKa) of the aromatic amine.[3] For a drug candidate, this can be crucial for reducing unwanted interactions with off-target biological macromolecules or for optimizing absorption and distribution profiles by controlling the ionization state at physiological pH.

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Its introduction can block sites that are susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[3][4]

-

Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and potency.[4]

-

Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4]

Proposed Synthetic Strategy

Caption: Proposed synthetic workflow for 2-Fluoro-4-(2-aminoethyl)aniline.

Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on analogous transformations.[5] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)-1-nitrobenzene

-

Causality: The Sonogashira coupling is a highly efficient and reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, making it ideal for introducing the two-carbon precursor of the ethylamine side chain.

-

Procedure:

-

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent like triethylamine or a THF/triethylamine mixture, add ethynyltrimethylsilane (1.2 eq).

-

Add catalytic amounts of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, filter the reaction mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 4-Ethynyl-2-fluoro-1-nitrobenzene

-

Causality: The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne. It must be removed before the reduction step. A mild base like potassium carbonate in methanol is effective for this deprotection without affecting the nitro group.

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of potassium carbonate (K₂CO₃) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), and concentrate to yield the deprotected alkyne.

-

Step 3: Synthesis of 2-Fluoro-4-(2-aminoethyl)aniline

-

Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful and chemoselective method capable of simultaneously reducing both the nitro group to an amine and the alkyne to an alkane in a single, efficient step.[5] This "one-pot" reduction is highly advantageous for process efficiency.

-

Procedure:

-

In a hydrogenation vessel, dissolve the 4-ethynyl-2-fluoro-1-nitrobenzene from Step 2 in a solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).

-

Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude target compound, 2-Fluoro-4-(2-aminoethyl)aniline, which can be further purified if necessary.

-

Spectroscopic Characterization and Analysis

Structural verification of the final compound is critical. The following techniques would provide a self-validating system to confirm the identity and purity of the synthesized molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to both H-H and H-F coupling. The ethylamine side chain should present as two triplet signals, corresponding to the two CH₂ groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be highly informative. The carbon atoms on the aromatic ring will appear as doublets due to coupling with the adjacent fluorine atom. The C-F coupling constant for the carbon directly bonded to fluorine (C2) is expected to be very large (typically >240 Hz).

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum should show a single resonance, confirming the presence of one unique fluorine environment in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).

Potential Applications in Research and Drug Development

The unique combination of a fluorinated aniline and a phenethylamine moiety makes 2-Fluoro-4-(2-aminoethyl)aniline a building block with significant potential in several areas:

-

Medicinal Chemistry: As a fluorinated analogue of phenethylamine, this compound is a prime candidate for synthesizing novel ligands for G-protein coupled receptors (GPCRs) and monoamine transporters, which are key targets for neurological and psychiatric disorders. The substitution pattern is also found in kinase inhibitors; for example, the related 2-fluoro-4-iodoaniline is a key fragment of the MEK inhibitor TAK-733.[6]

-

Agrochemicals: Fluorinated and nitrogen-containing heterocyclic compounds are prevalent in modern agrochemicals.[3] This molecule serves as a potential starting material for novel herbicides and pesticides.

-

Materials Science: Aniline derivatives are foundational to the synthesis of conductive polymers and other advanced materials. The non-fluorinated parent compound, 4-(2-aminoethyl)aniline, is used in polycondensation reactions.[7][8] The introduction of fluorine can be used to fine-tune the electronic properties, thermal stability, and hydrophobicity of such materials.

Conclusion

2-Fluoro-4-(2-aminoethyl)aniline represents a strategically designed molecular scaffold that leverages the well-established benefits of fluorination in the context of a pharmacologically relevant phenethylamine backbone. Its synthesis, while not explicitly detailed in current literature, can be confidently approached using established, high-yield chemical transformations. The insights into its structure, properties, and potential applications provided in this guide are intended to empower researchers and drug development professionals to utilize this versatile building block in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. 2-Fluoro-4-methylaniline. [Link]

-

Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

- Google Patents. US3900519A - Process for preparing para-fluoroanilines.

-

PrepChem.com. Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. [Link]

-

SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Ethyl-4-fluoroaniline. [Link]

-

PubChem. 2-(4-Aminophenyl)ethylamine. [Link]

-

ResearchGate. Applications of fluorine-containing amino acids for drug design. [Link]

-

Oakwood Chemical. 4-(2-Amino-ethyl)-aniline. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 2-(4-Aminophenyl)ethylamine | 13472-00-9 [chemicalbook.com]

- 8. 4-(2-Aminoethyl)aniline | CAS 13472-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

4-Amino-3-fluorophenethylamine synonyms and IUPAC name

An In-depth Technical Guide to 4-Amino-3-fluorophenol

Introduction

4-Amino-3-fluorophenol is a fluorinated aromatic organic compound that serves as a critical building block in the synthesis of a variety of chemical entities, most notably in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of amino, fluoro, and hydroxyl functional groups on the benzene ring imparts unique chemical reactivity and properties, making it a valuable intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity

Synonyms

The following table summarizes the common synonyms for 4-Amino-3-fluorophenol found in chemical literature and commercial databases.

| Synonym | Source |

| 3-Fluoro-4-aminophenol | [3][5] |

| 2-Fluoro-4-hydroxyaniline | [3][5] |

| Phenol, 4-amino-3-fluoro- | [3] |

| Aminofluorophenol3 | [1] |

Chemical and Physical Properties

The physicochemical properties of 4-Amino-3-fluorophenol are crucial for its handling, storage, and reaction optimization. The presence of the fluorine atom significantly influences its electronic properties and lipophilicity.

| Property | Value | Source |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 134.0-144.0 °C | [4] |

| Boiling Point (Predicted) | 270.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.23 ± 0.18 | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥95.0% - 97% | [4] |

Storage and Stability: 4-Amino-3-fluorophenol is sensitive to air and should be stored under an inert atmosphere in a cool, dry, and dark place.[1]

Synthesis of 4-Amino-3-fluorophenol

A common synthetic route to 4-Amino-3-fluorophenol starts from p-nitrophenol. This multi-step process is designed for scalability and high purity of the final product.[1][2]

Synthetic Workflow

The overall transformation from p-nitrophenol to 4-Amino-3-fluorophenol can be visualized as a three-stage process.

Caption: Synthetic pathway from p-nitrophenol to 4-Amino-3-fluorophenol.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of 4-Amino-3-fluorophenol.

-

Catalytic Hydrogenation of p-Nitrophenol:

-

p-Nitrophenol is dissolved in a mixed solvent system of water and ethanol.

-

The reduction is carried out under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 70 °C) in the presence of a nickel-metal catalyst.

-

Upon reaction completion, the catalyst is removed by filtration.

-

The resulting p-aminophenol is isolated by cooling crystallization.[2]

-

-

Sulfonation:

-

The obtained p-aminophenol undergoes a sulfonation reaction.

-

-

Fluoro-substitution:

-

A fluorine atom is introduced at the 3-position of the ring through a fluoro-substitution reaction.

-

-

Desulfonation and Extraction:

-

The final step involves a desulfonation reaction to yield 4-Amino-3-fluorophenol.

-

The target product is then obtained through extraction, with the pH of the extraction process maintained between 6.5 and 10.5.[2]

-

Applications in Drug Development and Agrochemicals

4-Amino-3-fluorophenol is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and membrane permeability of the final product.[1][2]

Pharmaceutical Intermediate

A significant application of 4-Amino-3-fluorophenol is in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of advanced cancers.[6] It is also a precursor for the synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, which is a key intermediate for Regorafenib.[7][8]

The synthesis of this intermediate involves the reaction of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide in the presence of a base like sodium hydroxide in a solvent such as N,N-dimethylacetamide at an elevated temperature.[7]

Agrochemical Intermediate

This compound also serves as a building block for:

-

Fluorinated insecticides

-

Phenoxymethyl acetate esters

-

Benzopyrrole ketone herbicides[2]

Other Applications

4-Amino-3-fluorophenol is also used in the synthesis of antibacterial agents and hair dyes.[1][2]

Safety and Handling

4-Amino-3-fluorophenol is considered a hazardous substance and requires careful handling.

GHS Hazard Statements

-

H317: May cause an allergic skin reaction[3]

-

H350: May cause cancer[3]

-

H411: Toxic to aquatic life with long lasting effects[3]

Precautionary Measures

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or under a chemical fume hood.

-

Avoid dust formation.

-

Do not ingest or breathe the dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

4-Amino-3-fluorophenol is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials and its unique chemical properties make it a compound of high interest for researchers and chemical synthesis professionals. Proper handling and storage are essential due to its hazardous nature.

References

-

PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Retrieved from [Link]

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.

-

Pharmaffiliates. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

-

Technical Disclosure Commons. (2022, June 20). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 3. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-fluorophenol, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tdcommons.org [tdcommons.org]

- 7. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Proactive Safety Framework for Novel Research Chemicals: A Case Study on 2-(4-Amino-3-fluorophenyl)ethylamine

Introduction: Navigating the Data Gap in Chemical Safety

In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds for which comprehensive safety data is not yet available. 2-(4-Amino-3-fluorophenyl)ethylamine is a prime example of such a research chemical. A thorough search of public databases and supplier safety data sheets (SDS) reveals a critical data gap for this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals who handle novel or poorly characterized chemical entities. It moves beyond a standard SDS template to provide a dynamic framework for proactive hazard assessment and risk mitigation. Using 2-(4-Amino-3-fluorophenyl)ethylamine as a case study, we will demonstrate how to build a robust safety protocol by analyzing its chemical structure, evaluating data from close structural analogs, and adhering to the highest standards of laboratory practice. The core principle is one of informed caution: in the absence of definitive data, one must assume a significant hazard profile and implement controls accordingly.

Part 1: Hazard Identification through Structural Analogy

The first step in assessing an unknown compound is to dissect its structure into known functional components and motifs. The hazard profile of 2-(4-Amino-3-fluorophenyl)ethylamine can be inferred by examining its three key features: the phenethylamine core, the aromatic amino group, and the fluorine substituent.

-

Phenethylamine Core: This structural backbone is common in neuroactive compounds. Many substituted phenylethylamines are classified as corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5][6][7][8] This is a primary and immediate hazard to anticipate.

-

Aromatic Amino Group (-NH2): The presence of an amino group on the phenyl ring can contribute to the basicity and reactivity of the molecule. It is also a common feature in molecules that can cause skin sensitization or irritation.

-

Fluorine Substituent (-F): The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's metabolic stability, lipophilicity, and biological activity. From a safety perspective, it can also lead to the formation of hazardous combustion or decomposition products, such as hydrogen fluoride, under fire conditions.[2][9]

By synthesizing the known hazards of closely related analogs, we can construct a predicted hazard profile for our target compound. This "proxy" analysis is a cornerstone of safety assessment for new chemical entities.

Part 2: Predicted GHS Classification

Based on the analysis of structural analogs, a conservative, predicted Globally Harmonized System (GHS) classification for 2-(4-Amino-3-fluorophenyl)ethylamine is presented below. This classification should be adopted for all laboratory work until specific data becomes available.

| GHS Classification | Prediction for 2-(4-Amino-3-fluorophenyl)ethylamine | Justification from Analogs |

| Pictograms | Corrosion, Health Hazard, Environment | Many analogs cause severe skin/eye damage (Corrosion).[1][3][4][8] Some are suspected carcinogens (Health Hazard).[9] Some are toxic to aquatic life (Environment).[9] |

| Signal Word | Danger | Used for the most severe hazards, including skin corrosion (Category 1) and potential carcinogenicity.[1][2][3][5][6][9] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H350: May cause cancer.[9] H411: Toxic to aquatic life with long lasting effects.[9] | This is a composite of the most severe hazards identified in analogs like 2-(4-Aminophenyl)ethylamine, 4-Amino-3-fluorophenol, and various fluorophenylethylamines.[1][3][4][8][9] |

| Precautionary Statements | P201, P260, P273, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501 | These statements reflect the need for obtaining special instructions, avoiding breathing dust/fumes, preventing environmental release, wearing comprehensive PPE, and following specific first-aid and disposal procedures.[3][9] |

Part 3: Experimental Protocols for Safe Handling & Storage

Adherence to rigorous, standardized protocols is non-negotiable when working with compounds of unknown toxicity. The following workflows are designed to minimize exposure and mitigate risk.

Protocol for Handling and Use

-

Preparation: Before handling, ensure that an appropriate chemical fume hood is certified and operational.[2][9][10] Verify that a safety shower and eyewash station are accessible and unobstructed.[2]

-

Engineering Controls: All manipulations of the compound, including weighing, dissolving, and transferring, must be conducted inside a chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Don the required PPE as detailed in Part 4 before entering the work area.

-

Dispensing: Use spark-proof tools and equipment. Avoid actions that generate dust. If the compound is a solid, handle it gently. If it is a liquid, use a calibrated pipette or syringe to transfer.

-

Housekeeping: Clean up any spills immediately, following the accidental release protocol (Section 5.2). Decontaminate all surfaces and equipment after use.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) and excess chemicals in a designated, sealed, and clearly labeled hazardous waste container.

Protocol for Chemical Storage

-

Container: Keep the compound in its original, tightly sealed container.[2][6][7][9][11]

-

Atmosphere: For compounds with amine functionalities, which can be sensitive to air, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6]

-

Location: Store in a dry, cool, and well-ventilated area designated for corrosive and toxic chemicals.[2][6][8][9] The storage area should be secured and accessible only to authorized personnel ("Store locked up"[3][9]).

-

Temperature: Refrigeration is recommended to ensure stability.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][9] Keep away from heat, sparks, and open flames.[2][6][7][10][11]

Part 4: Exposure Controls & Personal Protection

A multi-layered approach to personal protection is essential. The following diagram outlines the decision-making process for selecting appropriate PPE.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EU EN166 or US OSHA 29 CFR 1910.133 standards.[3][5] Due to the severe corrosion hazard, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear impervious protective clothing, including a lab coat and potentially a chemical-resistant apron. Gloves must be chemical-resistant (e.g., nitrile or neoprene) and should be inspected for tears or holes before each use. Remove gloves using the proper technique to avoid skin contamination.[9]

-

Respiratory Protection: All work should be performed in a chemical fume hood. If engineering controls fail or for certain emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary.[2][5]

Part 5: Emergency & First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

General Advice: Move the victim to fresh air. Immediate medical attention is required. Show the safety data sheet (or this guide) to the attending physician.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3][9]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting, as this can cause further damage to the esophagus. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][9]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area.[10]

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so).

-

Containment: Wearing full PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[2] Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or scoop up the absorbent material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[2][9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][9]

Conclusion: Fostering a Culture of Proactive Safety

The responsible advancement of science requires an unwavering commitment to safety. For novel compounds like 2-(4-Amino-3-fluorophenyl)ethylamine, where empirical safety data is absent, a proactive and conservative approach is paramount. By dissecting a molecule's structure, analyzing data from its closest analogs, and implementing rigorous handling protocols, researchers can effectively manage the risks associated with chemical innovation. This guide serves not as a replacement for a formal SDS, but as a dynamic framework for risk assessment and a testament to the principle that informed caution is the bedrock of safe and successful research.

References

-

Fisher Scientific. (2015). Safety Data Sheet for 4-Amino-3-fluorophenol.

-

PubChem. Compound Summary for 2-(4-Aminophenyl)ethylamine. National Center for Biotechnology Information.

-

Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-(4-Fluorophenyl)ethylamine.

-

ECHEMI. Safety Data Sheet for 2-(4-Aminophenyl)ethylamine.

-

Chem-Impex. Product Page for 2-(4-Fluorophenyl)ethylamine.

-

Chem-Impex. Product Page for 2-(3-Fluorophenyl)ethylamine.

-

PubChem. Compound Summary for 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-(+)-1-(4-Fluorophenyl)ethylamine, ChiPros.

-

Fisher Scientific. Safety Data Sheet for 2-(3-Fluorophenyl)ethylamine.

-

Carl ROTH. Safety Data Sheet for Amino acid.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for (+/-)-1-(4-Fluorophenyl)ethylamine.

-

Aldrich. (2025). Safety Data Sheet for 4-(2-Aminoethyl)morpholine.

-

MilliporeSigma. (2025). Safety Data Sheet for 2-Amino-4-methylpyridine.

-

Sigma-Aldrich. (2024). Safety Data Sheet for N-Ethylisopropylamine.

-

Sigma-Aldrich. Product Page for 2-[ethyl(4-fluorophenyl)amino]ethanimidamide dihydrochloride.

-

Tokyo Chemical Industry. Product Page for 2-(4-Fluorophenyl)ethylamine.

-

TCI Chemicals. (2025). Safety Data Sheet for 2-(2-Fluorophenyl)ethylamine.

Sources

- 1. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: Enhancing Metabolic Stability of Phenethylamine Derivatives Through Strategic Fluorination

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Imperative of Fluorination in Modern Drug Design

In the landscape of contemporary drug discovery, the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of clinical success. Among these, metabolic stability—the molecule's resistance to biotransformation—profoundly influences its pharmacokinetic properties, such as half-life and oral bioavailability.[1][2] Phenethylamine and its derivatives represent a vast and pharmacologically significant class of compounds, acting as central nervous system stimulants, neurotransmitters, and foundational scaffolds for numerous therapeutic agents.[3][4] However, their inherent susceptibility to rapid metabolism by enzymes like monoamine oxidases (MAOs) and cytochrome P450s (CYPs) often limits their therapeutic potential.[3][5][6]

The introduction of fluorine into drug candidates has emerged as a premier strategy for overcoming these metabolic liabilities.[7][8][9] This is not merely a matter of substituting a hydrogen atom with a halogen; it is a nuanced physicochemical intervention that can fundamentally alter a molecule's properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to strategically "shield" metabolically vulnerable sites, redirect metabolic pathways, and fine-tune electronic properties to enhance target engagement while improving drug disposition.[7][10][11]

This guide provides an in-depth exploration of the metabolic stability of fluorinated phenethylamine derivatives. Moving beyond theoretical concepts, we will dissect the causal mechanisms by which fluorine imparts stability, detail the authoritative in vitro and in silico protocols for assessing these effects, and provide field-proven insights for drug development professionals.

The Foundational Impact of Fluorine on Molecular Properties

To comprehend how fluorination enhances metabolic stability, one must first appreciate its profound influence on the fundamental physicochemical properties of the phenethylamine scaffold. These changes are the root cause of the altered interactions between the drug and metabolic enzymes.

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. While the C-F bond is more lipophilic than a C-H bond, the introduction of a highly electronegative atom can alter the molecule's overall polarity.[12] Replacing a single aromatic hydrogen with fluorine typically causes a modest increase in lipophilicity, whereas a trifluoromethyl (CF₃) group is one of the most lipophilic substituents available.[7] This tuning of lipophilicity is critical, as it affects membrane permeability, plasma protein binding, and the partitioning of the drug into the hydrophobic active sites of metabolic enzymes.[7][12]

-

Alteration of Electronic Properties and pKa: Fluorine is a strongly electron-withdrawing atom, a property that can significantly lower the pKa of nearby basic amines, a hallmark of the phenethylamine structure. This is a crucial modification because the ionization state of the amine at physiological pH dictates its interaction with key residues in enzyme active sites, such as the hypothesized interaction with Asp301 in CYP2D6.[6] Furthermore, fluorine substitution can increase the oxidation potential of an aromatic ring, making it more resistant to oxidative attack by CYP enzymes.[13][14]

-

Metabolic Blocking through Bond Strength: The most direct mechanism for enhancing stability is the replacement of a metabolically labile C-H bond with a much stronger C-F bond.[10] The bond dissociation energy of an aromatic C-F bond (approx. 126 kcal/mol) is significantly higher than that of a C-H bond (approx. 113 kcal/mol), making it far more resistant to the enzymatic cleavage characteristic of Phase I metabolism.[10]

Table 1: Physicochemical Consequences of Fluorine Substitution

| Property | Effect of Fluorine Substitution | Rationale & Impact on Metabolism |

| Bond Strength | C-F bond is significantly stronger than C-H bond. | Increases the energy barrier for oxidative cleavage, directly blocking metabolism at the site of fluorination.[10] |

| Lipophilicity (LogP) | Can increase or decrease depending on the specific substitution pattern. | Modulates partitioning into enzyme active sites and cell membranes, influencing substrate recognition and accessibility.[7][12] |

| Acidity (pKa) | Lowers the pKa of proximal amine groups. | Alters the ionization state at physiological pH, which can reduce or change binding affinity to metabolic enzymes like CYPs.[6] |

| Oxidation Potential | Increases the oxidation potential of aromatic systems. | Makes the aromatic ring less susceptible to electrophilic attack and hydroxylation by CYP enzymes.[13][14] |

Canonical Metabolic Fates of Phenethylamines

Unmodified phenethylamines are subject to extensive and rapid biotransformation, primarily through two major enzymatic pathways. Understanding this baseline is essential to appreciate the strategic value of fluorination.

A. Monoamine Oxidase (MAO) Pathway

Phenethylamine is a high-affinity substrate for MAO-B.[5][15] This enzyme, located in the outer mitochondrial membrane, catalyzes the oxidative deamination of the primary amine. This reaction converts phenethylamine into phenylacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form the primary urinary metabolite, phenylacetic acid.[3][16] This pathway is so efficient that it is the principal reason for the low oral bioavailability of supplemental phenethylamine.[3]

B. Cytochrome P450 (CYP) Pathway

The CYP superfamily, particularly the CYP2D6 isoform, is also involved in phenethylamine metabolism, though often as a secondary pathway.[6][17] These enzymes typically mediate Phase I oxidative reactions, such as aromatic hydroxylation or O-demethylation of methoxy-substituted phenethylamines.[6][18] For example, 3- and 4-methoxyphenethylamine undergo O-demethylation followed by ring hydroxylation, ultimately forming dopamine.[6]

Caption: Primary metabolic pathways for non-fluorinated phenethylamines.

How Fluorination Alters Metabolism: From Blocking to Switching

Strategic fluorination can dramatically alter the metabolic outcomes described above. The primary goals are to slow the rate of clearance, increase systemic exposure, and prevent the formation of potentially toxic or inactive metabolites.

-

Blocking Metabolic "Soft Spots": The most common application is to place a fluorine atom at a known site of metabolic attack.[7][10] For instance, if aromatic hydroxylation at the para-position is the primary route of CYP-mediated clearance, installing a fluorine atom at that position effectively blocks this pathway due to the strength of the C-F bond.[19] This forces the body to rely on slower, alternative clearance mechanisms, thereby increasing the drug's half-life. The success of this strategy has been demonstrated in numerous drug classes, where fluorination prevents the formation of quinone imine metabolites or other reactive intermediates.[14]

-

Metabolic Switching: When a primary metabolic site is blocked, metabolism can be redirected to other, less favorable positions on the molecule. This phenomenon, known as "metabolic switching," can be advantageous if the new metabolic route is slower or leads to the formation of metabolites that retain pharmacological activity. However, it requires careful evaluation, as the new metabolites could also possess undesirable toxicological profiles.[13]

-

Altering Enzyme Affinity: Fluorination at positions distal to the site of metabolic attack can also enhance stability.[13] Electron-withdrawing fluorine atoms can change the overall electron distribution of the molecule, which may reduce its binding affinity for the active site of a metabolizing enzyme.[10] By making the compound a poorer substrate for the enzyme, the rate of metabolism is decreased even without directly blocking the reactive site.

Studies on psychedelic phenethylamines have shown that the degree and position of fluorination can have a profound impact, ranging from a marked loss of psychoactivity to an enhancement and prolongation of effects, directly linked to altered metabolic profiles and receptor interactions.[20][21]

In Vitro Assessment of Metabolic Stability: A Practical Guide

To empirically determine the metabolic stability of novel fluorinated phenethylamine derivatives, a suite of standardized in vitro assays is employed.[1] These assays provide critical data on intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[22] Human liver microsomes (HLM) are a cost-effective and widely used system for evaluating Phase I metabolism.

Authoritative Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for determining the half-life (t½) and intrinsic clearance (CLint) of a test compound.

Objective: To quantify the rate of disappearance of a fluorinated phenethylamine derivative when incubated with HLM in the presence of the necessary cofactor, NADPH.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL stock)

-

NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solutions A & B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Quenching Solution (Acetonitrile with 0.1% formic acid and an internal standard)

-

96-well incubation plate and collection plate

Experimental Workflow:

Caption: Experimental workflow for HLM metabolic stability assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL in the incubation wells.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Causality Check: The buffer maintains physiological pH, critical for enzyme activity. HLM provides the CYP enzymes.[23]

-

-

Incubation Setup:

-

Aliquot the HLM master mix into the wells of a 96-well plate.

-

Add the test compound and positive controls to the wells. The final concentration of the test compound is typically 1 µM to be under Km conditions.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

-

Causality Check: Pre-incubation ensures the reaction starts at the correct temperature for optimal enzymatic activity.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. This is your t=0 time point.

-

Immediately after adding NADPH, transfer an aliquot from each well into a corresponding well on a collection plate containing ice-cold quenching solution.

-

Continue to incubate the reaction plate at 37°C with shaking.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the quenching plate.

-

Causality Check: NADPH is the essential cofactor for CYP450 activity; its addition starts the reaction.[2] The acetonitrile quenching solution immediately stops the reaction by precipitating the microsomal proteins and crashing out the enzymes.

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point using LC-MS/MS.

-

Normalize the peak areas to that of the internal standard.

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the natural log of the % remaining versus time. The slope of the linear regression line (k) is the rate of elimination.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [25]

-

-

Table 2: Representative Metabolic Stability Data

| Compound | Fluorination Pattern | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |

| Parent-PEA | None | 8 | 86.6 | High Clearance |

| 4-F-PEA | para-Fluoro | 45 | 15.4 | Moderate Clearance |

| 2,6-diF-PEA | 2,6-diFluoro | >120 | <5.8 | Low Clearance |

| Verapamil | N/A (Control) | 6 | 115.5 | High Clearance |

| Warfarin | N/A (Control) | 115 | 6.0 | Low Clearance |

The Gold Standard: Metabolite Identification with LC-MS/MS

While stability assays quantify the rate of parent drug loss, identifying the resulting metabolites is crucial for a complete understanding of the metabolic pathway and for assessing potential safety risks.[24] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for this purpose due to its exceptional sensitivity and specificity.[18][26][27]

-

Chromatographic Separation (LC): The liquid chromatography step separates the parent drug from its various metabolites within the complex biological matrix. This separation is critical for resolving isomers, which have the same mass but different structures.[28]

-

Mass Spectrometry Detection (MS/MS): The tandem mass spectrometer first measures the mass-to-charge ratio (m/z) of the parent compound and potential metabolites (MS1 scan). It then isolates specific ions and fragments them to produce a unique fragmentation pattern (MS2 scan). By predicting the mass shifts associated with common metabolic reactions (e.g., +16 for hydroxylation, -14 for demethylation) and comparing fragmentation patterns, metabolites can be confidently identified and structurally elucidated.[18][26]

Modern high-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of novel or unexpected metabolites.[18]

In Silico Horizons: Predicting Metabolic Fate Computationally

In the early stages of drug discovery, synthesizing and testing every potential derivative is impractical. In silico models provide a rapid, cost-effective way to predict metabolic stability and guide the design of more robust compounds.[29][30]

-

Quantitative Structure-Activity Relationship (QSAR): These models use machine learning algorithms to build correlations between a molecule's structural features (descriptors) and its experimentally determined metabolic stability.[31] By training on large datasets, these models can predict the clearance of new, untested compounds.[30][32]

-

Site of Metabolism (SOM) Prediction: Sophisticated software can now predict the most likely atoms in a molecule to be metabolized by specific CYP isoforms.[33] These tools analyze factors like the reactivity of each atom and its accessibility within the enzyme's active site. This allows medicinal chemists to proactively identify metabolic "soft spots" and apply fluorination or other chemical modifications to block them before synthesis.[33]

These computational tools are invaluable for prioritizing which fluorinated derivatives to synthesize and advance to in vitro testing, dramatically accelerating the drug discovery timeline.[31]

Conclusion

The strategic incorporation of fluorine is a powerful and validated approach for enhancing the metabolic stability of phenethylamine derivatives. By leveraging fluorine's unique physicochemical properties, drug developers can effectively block or redirect metabolic pathways, leading to compounds with improved pharmacokinetic profiles. A comprehensive evaluation strategy, combining predictive in silico modeling with rigorous in vitro assays using systems like human liver microsomes, is essential for success. The detailed analysis of metabolic products by advanced techniques such as LC-MS/MS provides the final piece of the puzzle, ensuring a thorough understanding of a drug candidate's fate in the body. By integrating these principles and methodologies, researchers can rationally design the next generation of phenethylamine-based therapeutics with superior efficacy and safety.

References

- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). alwsci.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.

- Pohl, L. R., & Gillette, J. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications.

- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.

- Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. PubMed.

- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). ACS Publications.

- In Silico Drug Metabolism Prediction Services. Creative Biolabs.

- Shah, P., Nguyen, D-T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.

- Islam, M., & Hamit, A. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate.

- Ekins, S., & Ecker, G. (2005). In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.

- In Vitro Metabolic Stability: Preclinical Pharmacology Core. UT Southwestern, Dallas, Texas.

- In Vitro Metabolic Stability. Creative Bioarray.

- Phenethylamine. Wikipedia.

- Igarashi, K., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. PMC.

- Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork.

- O'Neill, P. M., et al. (1998). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. PubMed.

- The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia MDPI.

- Park, B. K. (2000). Metabolism of fluorine-containing drugs. SciSpace.

- Boulton, A. A., & Juorio, A. V. (1983). Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission. PubMed.

- Vaz, A. D., & Coon, M. J. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed.

- Beedham, C., et al. (1998). Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. In Vivo.

- Igarashi, K., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. PubMed.

- Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.

- Drug Metabolism and Pharmacokinetics. Baylor College of Medicine.

- Analytical Techniques applied in Metabolomics. FutureLearn.

- Chen, Y. L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.

- Frison, G., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC.

- Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. UCT.

- Trachsel, D. (2025). Fluorine in psychedelic phenethylamines. ResearchGate.

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. PubMed.

- Chen, Y. L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.

- ElSohly, M. A., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology.

- Impact of the cytochrome P450 (CYP)-mediated metabolism on the... ResearchGate.

- Fluorine in Medicinal Chemistry and Chemical Biology. National Academic Digital Library of Ethiopia.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Scott, K. A., & Wiemer, D. F. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Scott, K. A., & Wiemer, D. F. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Brunsveld, L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- Fluorine in Medicinal Chemistry. University of St Andrews.

- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.

- Haduch, A., & Bromek, E. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. PMC.

- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soci.org [soci.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. tandfonline.com [tandfonline.com]

- 14. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

- 17. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 19. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nuvisan.com [nuvisan.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-biolabs.com [creative-biolabs.com]

- 30. portlandpress.com [portlandpress.com]

- 31. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. news-medical.net [news-medical.net]

Bioisosteric Fluorination of Phenethylamines: Strategic Design & Synthesis

Executive Summary

The strategic replacement of hydrogen with fluorine—bioisosteric fluorination—represents a high-leverage tool in the optimization of phenethylamine-based therapeutics. While the van der Waals radius of fluorine (

This guide details the technical execution of incorporating fluorine into the phenethylamine scaffold. We focus on the para-position (4-position) substitution, a critical locus for preventing CYP450-mediated oxidative metabolism while maintaining or enhancing serotonergic (5-HT) and dopaminergic affinities.

Physicochemical Rationale

The utility of fluorine in phenethylamine design rests on three physicochemical pillars. These principles dictate the causality behind the experimental choices outlined later in this guide.

The "Mimicry" Effect (Sterics)

Fluorine is the smallest halogen. Its steric demand is sufficiently low that it rarely disrupts the binding pocket geometry established by a hydrogen atom. This allows the fluorinated analog to fit into the same receptor sites (e.g., h5-HT2A, hDAT) as the parent compound.

The "Shielding" Effect (Metabolism)

The primary metabolic clearance pathway for unsubstituted phenethylamines is para-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6).

-

Mechanism: The C–H bond at the 4-position is cleaved to form a radical intermediate, followed by hydroxylation.

-

Fluorine Blockade: The C–F bond is chemically inert to P450 oxidation. Substituting H with F at this position effectively "caps" the site, redirecting metabolism to slower pathways (e.g., deamination) and significantly extending the plasma half-life (

).

The Electronic Effect (pKa & Lipophilicity)

Fluorine’s strong electron-withdrawing nature (inductive effect,

-

pKa Modulation: If placed near the amine (e.g.,

-fluorination), it significantly lowers the basicity of the nitrogen, reducing protonation at physiological pH and altering membrane permeability. -

Lipophilicity: Aromatic fluorination typically increases

, enhancing blood-brain barrier (BBB) penetration.

Synthetic Architecture

The synthesis of fluorinated phenethylamines is most reliably achieved via the Henry Reaction (Nitroaldol Condensation) followed by Hydride Reduction . This route is preferred over direct fluorination of the amine, which is low-yielding and prone to side reactions.

Synthetic Workflow (DOT Diagram)

Figure 1: The standard two-step synthesis of fluorinated phenethylamines via the nitrostyrene intermediate.

Protocol: Synthesis of 4-Fluoroamphetamine (4-FA)

Note: This protocol serves as a model system for 4-substituted fluorophenethylamines. All procedures must be conducted in a fume hood.

Phase A: Synthesis of 4-Fluoro-phenyl-2-nitropropene

Reagents: 4-Fluorobenzaldehyde (100 mmol), Nitroethane (120 mmol), Ammonium Acetate (catalytic), Glacial Acetic Acid.

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Combination: Charge the flask with 4-fluorobenzaldehyde and nitroethane. Add 20mL of glacial acetic acid and 1.5g of ammonium acetate.

-

Reflux: Heat the mixture to a gentle reflux (

) for 2–4 hours.-

Validation: The solution will darken from pale yellow to deep orange/red, indicating nitrostyrene formation.

-

-

Isolation: Pour the hot reaction mixture into 100mL of ice-cold water. The product should precipitate as yellow crystals.

-

Purification: Recrystallize from methanol/IPA to remove unreacted aldehyde.

-

Checkpoint: Verify identity via melting point or NMR (distinct vinylic proton signal).

-

Phase B: Reduction to the Amine

Reagents: Lithium Aluminum Hydride (LiAlH4, 1.0 M in THF), Anhydrous THF.

-

Preparation: In a dry 500mL 3-neck flask under inert atmosphere (

or Ar), add 150mL anhydrous THF and chill to -

Charging: Carefully add LiAlH4 (4 molar equivalents relative to nitrostyrene).

-

Addition: Dissolve the purified 4-fluoro-phenyl-2-nitropropene in minimal THF. Add this solution dropwise to the LiAlH4 suspension.

-

Critical Safety: This reaction is highly exothermic. Monitor temperature strictly; do not exceed

during addition.

-

-

Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 24 hours to ensure full reduction of the double bond and nitro group.

-

Workup (Fieser Method): Cool to

. Quench excess hydride by adding:- mL water

- mL 15% NaOH

- mL water

-

(where x = grams of LiAlH4 used)

-

Extraction: Filter off the white aluminum salts. Acidify the filtrate with HCl to generate the amine hydrochloride salt. Evaporate solvent to yield the final product.

Structure-Activity Relationships (SAR)[1][2][3]

The introduction of fluorine creates distinct pharmacological shifts compared to hydrogen (parent) or heavier halogens (Br/I).[1][2][3]

Binding Affinity Comparison (h5-HT2A)

The following table summarizes the impact of 4-position substitution on the 2,5-dimethoxy-phenethylamine scaffold (2C-X series).

| Compound | Substituent (R4) | Atomic Radius ( | 5-HT2A Ki (nM) | Potency Relative to 2C-H | Note |

| 2C-H | -H | 1.20 | > 1000 | 1x (Baseline) | Metabolically unstable |

| 2C-F | -F | 1.47 | ~ 200 - 400 | ~5x | Moderate potency; high stability |

| 2C-B | -Br | 1.85 | ~ 1 - 10 | ~100x | Optimal hydrophobic fill |

| 2C-I | -I | 1.98 | ~ 1 - 5 | ~150x | High affinity limit |

Analysis: While Fluorine increases potency relative to Hydrogen (due to lipophilicity and metabolic protection), it lacks the steric bulk of Bromine or Iodine required to fully occupy the hydrophobic pocket of the 5-HT2A receptor. Thus, 2C-F is less potent than 2C-B , demonstrating that steric fit often outweighs pure electronegativity in this specific scaffold.

Neurotoxicity Profiles (The "Para-Halogen Paradox")

A critical distinction exists between 4-Fluoroamphetamine (4-FA) and its heavier analogs (4-CA, 4-IA).[4]

-

4-Chloroamphetamine (4-CA): Highly neurotoxic.[4] Causes long-term depletion of serotonin (5-HT) and destruction of serotonergic terminals.

-

4-Fluoroamphetamine (4-FA): Significantly lower neurotoxicity profile.[4]

-

Hypothesis: The C-F bond is too strong to form the reactive quinone-methide intermediates implicated in the neurotoxicity of 4-CA.

-

Metabolic Fate & Toxicology[8]

The primary advantage of fluorination is the "Metabolic Blockade." The diagram below illustrates how fluorine prevents the formation of the unstable intermediate required for degradation.

Metabolic Pathway Diagram (DOT)

Figure 2: The metabolic blockade mechanism. The high bond dissociation energy of C-F prevents the initial radical formation required for para-hydroxylation.

References

-

Trachsel, D. (2012).[5] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link

-

Nugteren-van Lonkhuyzen, J. J., et al. (2015).[6] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B-fly and 4-fluoroamphetamine. Drug and Alcohol Dependence. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related agents. Neuropharmacology. Link

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]

4-(2-Aminoethyl)-2-fluoroaniline solubility in organic solvents vs water

An In-Depth Technical Guide to the Solubility of 4-(2-Aminoethyl)-2-fluoroaniline in Organic Solvents vs. Water

Abstract

This compound is a substituted aniline derivative with potential applications in pharmaceutical and materials science, stemming from its unique structural features, including a primary aliphatic amine, a primary aromatic amine, and a fluorine substituent. Understanding its solubility profile in both aqueous and organic media is a critical prerequisite for its effective utilization in drug development, chemical synthesis, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of physical organic chemistry and data from analogous structures to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility, ensuring a self-validating system for data generation.

Introduction: The Significance of this compound

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound incorporates several key functional groups:

-

An Aromatic Amine: The aniline moiety is a weak base whose nucleophilicity and basicity are modulated by the electron-withdrawing fluorine atom.

-

An Aliphatic Amine: The ethylamine side chain provides a more basic and flexible site for interaction.

-

A Fluoro Group: This substituent impacts the electronic properties of the aromatic ring and the overall lipophilicity of the molecule.

This combination of features makes this compound a valuable building block. A thorough understanding of its solubility is paramount for its application in synthetic chemistry for purification and in pharmaceutical sciences for formulation and bioavailability.[3]

Physicochemical Properties and Predicted Solubility Profile

Due to the limited availability of direct experimental data for this compound, we can infer its properties from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4-Fluoroaniline[4][5] | 4-(2-Aminoethyl)aniline[6] |

| Molecular Formula | C₈H₁₁FN₂ | C₆H₆FN | C₈H₁₂N₂ |

| Molecular Weight | 154.19 g/mol | 111.12 g/mol | 136.19 g/mol |

| pKa (Aromatic NH₂⁺) | ~4.0 - 4.5 | 4.65 | ~4.5 - 5.0 |

| pKa (Aliphatic NH₃⁺) | ~9.5 - 10.5 | N/A | ~10.0 - 10.5 |

| Predicted logP | ~1.5 - 2.0 | 1.15 | 0.5 - 1.0 |

| Predicted Water Solubility | Moderately soluble, pH-dependent | 33 g/L (at 20°C) | Soluble |

Note: Predicted values are estimated based on the structural contributions of the functional groups and data from analogous compounds.

Solubility in Water: The Critical Role of pH

The solubility of amines in aqueous media is profoundly influenced by pH.[7] this compound possesses two basic centers: the aromatic aniline nitrogen and the aliphatic ethylamine nitrogen.

-

Aromatic Amine (pKa ~4.0-4.5): Aromatic amines are significantly less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.[8]

-

Aliphatic Amine (pKa ~9.5-10.5): The ethylamine side chain is a much stronger base, with a pKa typical of simple alkyl amines.[8][9]